molecular formula C13H10BrNO3 B1376337 2-(Benzyloxy)-4-bromo-1-nitrobenzene CAS No. 849210-10-2

2-(Benzyloxy)-4-bromo-1-nitrobenzene

Cat. No. B1376337
M. Wt: 308.13 g/mol
InChI Key: ISIBNKKIJOEHIW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-1-nitrobenzene, also known as BNOB, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents. BNOB has been extensively studied due to its interesting properties and potential applications in a variety of fields, including biochemistry, pharmacology, and material science.

Scientific Research Applications

  • Ultrasound-Assisted Synthesis : The use of ultrasound in organic synthesis, especially in the preparation of nitro aromatic ethers like 1-butoxy-4-nitrobenzene, has been explored. Ultrasound irradiation enhances the reaction efficiency in the presence of a phase-transfer catalyst (Harikumar & Rajendran, 2014).

  • Preparation of Medicinal Intermediates : 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the synthesis of dofetilide (a medication for arrhythmia), is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).

  • Stable Lithio Compounds : The preparation and reactions of stable 2-lithio-6-nitrophenol derivatives have been studied, showcasing the versatility of nitrophenol derivatives in organic synthesis (Hardcastle, Quayle, & Ward, 1994).

  • Organocatalytic Syntheses : Research has been conducted on the organocatalytic syntheses of benzoxazoles and benzothiazoles, using aryl iodide and oxone via C-H functionalization and C-O/S bond formation, showcasing the utility of nitrobenzene derivatives in such reactions (Alla, Sadhu, & Punniyamurthy, 2014).

  • Ring Halogenation : The use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, including the synthesis of mixed halogenated compounds, highlights another application of nitrobenzene derivatives in chemical synthesis (Bovonsombat & Mcnelis, 1993).

  • Preparation of Functionalized Resorcinarenes : The synthesis of functionalized resorcinarenes, including those derived from nitroresorcinol, demonstrates the utility of nitrobenzene derivatives in creating complex molecular structures (Bourgeois & Stoeckli-Evans, 2005).

  • Intensified Synthesis with Ultrasound : The intensified synthesis of 1-benzyloxy-4-nitrobenzene using ultrasound and phase transfer catalysts showcases the modern approaches to improving reaction efficiency and yield (Diwathe & Gogate, 2018).

  • Palladium-Mediated Ullmann Cross-Coupling : The palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzenes with various substrates for synthesizing complex molecules like quinolines and phenanthridines illustrates the role of nitrobenzene derivatives in catalytic processes (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).

properties

IUPAC Name

4-bromo-1-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIBNKKIJOEHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-bromo-1-nitrobenzene

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-nitrophenol (10.4 g, 47.7 mmol), benzyl bromide (9.8 g, 57.2 mmol) and potassium carbonate (9.9 g, 71.5 mmol) was taken up in acetone (50 mL) and heated to reflux for 5 h. After cooling to ambient temperature, the reaction mixture was concentrated in vacuo, diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude material was purified by flash column chromatography (9:1 hexanes/ethyl acetate) to give 2-(benzyloxy)-4-bromo-1-nitrobenzene (14.19 g, 97%) as a light-yellow solid: 1H NMR (CDCl3, 300 MHz) δ 7.76 (d, J=8.4 Hz, 1H), 7.32-7.48 (m, 5H), 7.30 (d, J=1.8 Hz, 1H), 7.19 (dd, J=8.7, 1.8 Hz, 1H), 5.23 (s, 2H).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Kanwar - 2018 - search.proquest.com
Infectious diseases continue to be a major concern worldwide. They are the second leading cause of death after heart disease. Factors such as an increasing global population, travel, …
Number of citations: 3 search.proquest.com
S Di Martino, P Tardia, V Cilibrasi… - Journal of Medicinal …, 2020 - ACS Publications
Sphingolipids (SphLs) are a diverse class of molecules that are regulated by a complex network of enzymatic pathways. A disturbance in these pathways leads to lipid accumulation …
Number of citations: 11 pubs.acs.org
G Campiani, T Khan, C Ulivieri, L Staiano… - European journal of …, 2022 - Elsevier
Autophagy is a lysosome dependent cell survival mechanism and is central to the maintenance of organismal homeostasis in both physiological and pathological situations. Targeting …
Number of citations: 5 www.sciencedirect.com

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